Hesperidin dihydrochalcone Hesperidin dihydrochalcone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16262602
InChI: InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3
SMILES:
Molecular Formula: C28H36O15
Molecular Weight: 612.6 g/mol

Hesperidin dihydrochalcone

CAS No.:

Cat. No.: VC16262602

Molecular Formula: C28H36O15

Molecular Weight: 612.6 g/mol

* For research use only. Not for human or veterinary use.

Hesperidin dihydrochalcone -

Specification

Molecular Formula C28H36O15
Molecular Weight 612.6 g/mol
IUPAC Name 1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C28H36O15/c1-11-21(33)23(35)25(37)27(41-11)40-10-19-22(34)24(36)26(38)28(43-19)42-13-8-16(31)20(17(32)9-13)14(29)5-3-12-4-6-18(39-2)15(30)7-12/h4,6-9,11,19,21-28,30-38H,3,5,10H2,1-2H3
Standard InChI Key RLZYBHOBTOBLGG-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O

Introduction

Chemical Structure and Relationship to Hesperetin Dihydrochalcone

Hesperidin dihydrochalcone (C28H34O15) is a hydrogenated derivative of hesperidin, which consists of the flavanone hesperetin bound to a disaccharide (rutinose). The hydrogenation process reduces the double bond in the chalcone moiety of hesperidin, resulting in a dihydrochalcone structure . This modification significantly alters the compound’s sensory properties, imparting intense sweetness.

Hesperetin dihydrochalcone (C16H14O6), the aglycone form, is produced via acid hydrolysis of hesperidin dihydrochalcone. The removal of the rutinose group reduces molecular weight and enhances solubility in lipid-based matrices . Structurally, both compounds share a dihydrochalcone backbone but differ in glycosylation, which influences their metabolic fate and sensory characteristics.

Synthesis Methodologies and Optimization

One-Pot Synthesis from Hesperidin

The patent CN110551011A outlines a scalable one-pot synthesis method for hesperetin dihydrochalcone, with hesperidin dihydrochalcone as an intermediate . Key steps include:

  • Alkaline Hydrogenation: Hesperidin is dissolved in a 5–10% sodium hydroxide or potassium hydroxide solution. Raney nickel catalyzes the hydrogenation at 40–45°C, reducing the chalcone moiety to dihydrochalcone.

  • Acid Hydrolysis: The pH of the reaction mixture is adjusted to 2–4 using hydrochloric acid, facilitating hydrolysis of the glycosidic bond to yield hesperetin dihydrochalcone.

  • Recrystallization: Ethanol (45–55% v/v) is used to purify the crude product, achieving >95% purity .

ExampleHesperidin (g)Catalyst (g)Yield (g)Purity (%)
110032895.5
2100341.597.1
5200.64.995.5

The use of Raney nickel ensures optimal catalytic activity, while ethanol recrystallization eliminates residual sugars and by-products .

Applications in Food and Pharmaceutical Industries

Sweetening Agent

Hesperidin dihydrochalcone exhibits a sweetness potency approximately 1,800 times that of sucrose, comparable to neohesperidin dihydrochalcone . Unlike its predecessor, it lacks the lingering aftertaste, making it suitable for:

  • Beverages: Enhances sweetness without masking flavors.

  • Confectionery: Provides stable sweetness under high-temperature processing.

  • Pharmaceuticals: Masks bitter tastes in oral medications .

Flavor Modifier

The compound’s ability to enhance umami and salty perceptions has been exploited in reduced-sodium products. Synergistic effects with monosodium glutamate (MSG) allow for 30–50% sodium reduction in soups and snacks .

PopulationChronic Exposure (mg/kg bw/day)MOE (1,000 mg/kg ÷ Exposure)
Adults0.25,000
Children0.52,000

MOE values >100 are deemed acceptable, indicating a wide safety margin .

Regulatory Status and Industrial Adoption

As of 2025, hesperetin dihydrochalcone holds regulatory approval in the European Union (EFSA) and the United States (FDA GRAS Notice 000128) . Its inclusion in the EU Flavouring Database (FL-no: 16.137) permits use in beverages, desserts, and sauces at levels up to 50 ppm .

Future Research Directions

  • Metabolic Studies: Elucidate ADME (absorption, distribution, metabolism, excretion) pathways in humans.

  • Synergistic Blends: Optimize combinations with steviol glycosides or thaumatin for balanced flavor profiles.

  • Sustainability: Develop bio-catalytic processes to replace Raney nickel, reducing heavy metal waste .

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